molecular formula C18H14ClN3O2 B2752960 Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate CAS No. 116989-57-2

Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate

Cat. No.: B2752960
CAS No.: 116989-57-2
M. Wt: 339.78
InChI Key: PBOCXDIEYCAEGS-UHFFFAOYSA-N
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Description

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a synthetic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features an indole fused with a quinoxaline ring, which is further substituted with a chlorine atom and an ethyl acetate group.

Mechanism of Action

Target of Action

The primary target of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is DNA . This compound is an analogue of a natural cytotoxic agent, ellipticine, isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, through non-covalent binding . This interaction can lead to changes in the DNA structure, affecting the normal functioning of the cell .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis . It’s also worth noting that the compound has shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .

Result of Action

The compound’s action results in the disruption of normal cellular processes, leading to cell death . It exhibits cytotoxic effects against various types of cancer, except for Burkitt lymphoma, which is viral . Moreover, it has shown antiviral activity against several viruses .

Action Environment

The action, efficacy, and stability of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . To reduce the competing reaction rate, certain reactions were carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

Preparation Methods

The synthesis of Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate typically involves a multi-step process starting from isatin or its derivatives . One common synthetic route includes:

    Condensation Reaction: Isatin is condensed with o-phenylenediamine to form the indoloquinoxaline core.

    Chlorination: The indoloquinoxaline is then chlorinated at the 9th position using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: Finally, the chlorinated indoloquinoxaline is esterified with ethyl acetate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines, thiols). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is unique due to its specific substitution pattern and biological activities. Similar compounds include:

The uniqueness of Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate lies in its specific substitution with a chlorine atom and an ethyl acetate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOCXDIEYCAEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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